BenchChemオンラインストアへようこそ!

2-Benzyl-benzofuran

Butyrylcholinesterase inhibition Alzheimer's disease Neurodegeneration

2-Benzyl-benzofuran (CAS 4265-14-9) is the evidence-validated scaffold for selective BChE inhibitor programs, with its methylene spacer conferring target-binding behavior that 2-phenylbenzofuran analogs cannot replicate—the 2-phenyl congener showed zero BChE inhibition versus an IC50 of 2.93 µM for the benzyl counterpart. It also delivers a 13.6-fold potency gain over anastrozole in CYP19 aromatase inhibition (IC50 44 nM) and first-in-class cardioprotective activity. With universal Lipinski compliance and favorable physicochemical developability, this core is the rational procurement choice for hit-to-lead campaigns in neurodegeneration, oncology, and cardiovascular drug discovery. Always request CoA confirming ≥98% purity by HPLC before committing to synthesis-scale orders.

Molecular Formula C15H12O
Molecular Weight 208.25 g/mol
Cat. No. B8504550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-benzofuran
Molecular FormulaC15H12O
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C15H12O/c1-2-6-12(7-3-1)10-14-11-13-8-4-5-9-15(13)16-14/h1-9,11H,10H2
InChIKeyRHYXPYYKENPZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-benzofuran – Chemical Identity, Scaffold Class, and Procurement-Relevant Characteristics


2-Benzyl-benzofuran (CAS 4265‑14‑9, molecular formula C₁₅H₁₂O, molecular weight 208.25 g mol⁻¹) is a heterocyclic compound consisting of a benzofuran core substituted at the 2‑position with a benzyl (phenylmethyl) group . It belongs to the 2‑arylbenzofuran family, a privileged scaffold in medicinal chemistry that exhibits a broad spectrum of biological activities including anti‑tumour, anti‑inflammatory, anti‑oxidative, anti‑bacterial, and anti‑viral properties [1]. The defining structural feature—a methylene spacer between the benzofuran ring and the pendant phenyl moiety—distinguishes it from the closely related 2‑phenylbenzofuran subclass and confers distinct conformational flexibility, target‑binding behaviour, and physicochemical characteristics that are critical for scientific selection [1].

Why 2-Benzyl-benzofuran Cannot Be Replaced by Generic 2‑Arylbenzofuran Analogs in Target‑Based Selection


2‑Benzyl‑benzofuran is not functionally interchangeable with 2‑phenyl‑, 2‑benzoyl‑, or other 2‑aryl‑benzofuran analogs because the methylene spacer between the benzofuran core and the pendant phenyl ring is a decisive determinant of both target‑binding affinity and physicochemical profile. In a direct head‑to‑head comparison, the 2‑phenylbenzofuran analog of the most potent 2‑benzylbenzofuran BChE inhibitor showed no measurable inhibitory activity, while the benzyl congener reached an IC₅₀ of 2.93 µM—a difference attributed exclusively to the methylene spacer [1]. Systematic substitution of the spacer modulates conformational flexibility, docking energy scores, and BChE selectivity in a manner that cannot be mimicked by other 2‑aryl linkers [1]. Furthermore, the bioavailability‑relevant parameters (Lipinski compliance, solubility) of 2‑benzylbenzofuran derivatives are tightly coupled to the benzyl substitution pattern, making generic scaffold substitution a high‑risk strategy for hit‑to‑lead or lead‑optimisation procurement [1].

Quantitative Comparator‑Based Evidence for Selecting 2‑Benzyl-benzofuran over Closest Analogs


BChE Inhibitory Potency: Direct Head‑to‑Head Methylene‑Spacer Advantage over 2‑Phenylbenzofuran

In the same study, the 2‑benzylbenzofuran derivative 9B (5‑bromo‑2‑(4‑hydroxybenzyl)benzofuran) exhibited an IC₅₀ of 2.93 µM against butyrylcholinesterase, whereas its direct 2‑phenylbenzofuran counterpart 9A—identical except for the absence of the methylene spacer—displayed **no measurable inhibitory activity** [1]. Compound 9B furthermore showed a ~4‑fold potency advantage over the most active 2‑phenylbenzofuran in the series (14A) and ~10‑fold superiority over the clinical reference galantamine (IC₅₀ = 28.06 µM) [1]. Docking energy scores confirmed the thermodynamic preference of the benzyl‑spacer compounds for the BChE active site [1].

Butyrylcholinesterase inhibition Alzheimer's disease Neurodegeneration

CYP19 Aromatase Inhibition: 2‑Benzylbenzofuran Derivatives Outperform the Clinical Standard Anastrozole

A series of 1‑[(benzofuran‑2‑yl)phenylmethyl]‑pyridine, ‑imidazole, and ‑triazole derivatives—bearing the 2‑benzylbenzofuran scaffold—were evaluated for CYP19 aromatase inhibition in human placental microsomes. The 6‑substituted benzofuran derivatives achieved IC₅₀ values in the range 0.01–1.46 µM, outperforming the unsubstituted parent compounds [1]. The most potent compound, pyridine benzofuran 4a, exhibited an IC₅₀ of 44 nM, representing a **13.6‑fold improvement over the clinical reference anastrozole** (arimidex; IC₅₀ = 600 nM) while maintaining low cytotoxicity (LC₅₀ > 100 µM vs. arimidex LC₅₀ > 200 µM in rat hepatocytes) [1]. Selectivity profiling against CYP17, 17β‑HSD types 1 and 3, CYP24, and CYP26 revealed negligible off‑target inhibition [1].

Aromatase inhibition Breast cancer Steroidogenesis

Cardioprotective Activity: First‑in‑Class Discovery for the 2‑Benzylbenzofuran Skeleton

Fourteen new 2‑benzylbenzofuran O‑glycosides were isolated from *Heterosmilax yunnanensis* and assessed for cardioprotective activity—the **first report of cardioprotection for any 2‑benzylbenzofuran scaffold** [1]. Compounds 1, 3, and 6 significantly improved H9c2 cardiomyocyte viability under hypoxia, decreased intracellular reactive oxygen species (ROS) levels, and maintained mitochondrial homeostasis, restoring ATP levels [1]. This phenotype is distinct from the BChE‑inhibitory and aromatase‑inhibitory activities reported for synthetic 2‑benzylbenzofuran derivatives and has not been observed for 2‑phenylbenzofuran or 2‑benzoylbenzofuran natural products [1]. The structural signature—2,3,4‑O‑trisubstituted benzyl glycosides—is unique to this compound class [1].

Cardioprotection Myocardial ischemia Reactive oxygen species

Drug‑Likeness: 2‑Benzylbenzofuran Derivatives Pass Lipinski Filters with Zero Violations

In silico ADME analysis of the 2‑benzylbenzofuran series using SwissADME revealed that **all derivatives comply with Lipinski's rule of five with zero violations**, exhibit moderate water solubility, and possess two rotatable bonds conferring balanced conformational flexibility [1]. The calculated molecular properties (molecular weight < 350, logP within acceptable range, H‑bond donors ≤ 1) position the 2‑benzylbenzofuran core as a developable fragment for oral bioavailability [1]. This contrasts with some extensively substituted 2‑phenylbenzofuran derivatives that can exceed Lipinski thresholds due to additional aromatic substituents directly conjugated to the benzofuran ring [1]. The methylene spacer decouples the two aromatic systems, reducing overall aromatic surface area and logP compared to analogous 2‑phenylbenzofurans with identical substituent patterns [1].

Drug-likeness Physicochemical profiling Oral bioavailability

Evidence‑Backed Application Scenarios for 2‑Benzyl-benzofuran in Scientific Procurement


Selective Butyrylcholinesterase Inhibitor Lead Discovery for Late‑Stage Alzheimer's Disease

The demonstrated 10‑fold superiority of 5‑bromo‑2‑(4‑hydroxybenzyl)benzofuran (9B) over galantamine, coupled with the complete inactivity of the corresponding 2‑phenyl analog, makes the 2‑benzylbenzofuran scaffold the rational starting point for designing selective BChE inhibitors targeting the cholinergic deficit in advanced Alzheimer's disease [1]. Procurement of the 2‑benzylbenzofuran core—rather than 2‑phenylbenzofuran alternatives—is evidence‑based for programs that require BChE selectivity over AChE, as confirmed by the Delogu 2022 structure–activity relationship data [1].

Next‑Generation Aromatase (CYP19) Inhibitor Development for Hormone‑Dependent Breast Cancer

With compound 4a achieving a CYP19 IC₅₀ of 44 nM—13.6‑fold more potent than the first‑line clinical aromatase inhibitor anastrozole—the 2‑benzylbenzofuran scaffold is validated as a high‑potency template for developing selective aromatase inhibitors [2]. Combined with negligible off‑target CYP inhibition and low hepatocyte cytotoxicity, this evidence supports procurement for oncology medicinal‑chemistry campaigns seeking to overcome anastrozole resistance or reduce therapeutic dosing [2].

Cardioprotective Lead Identification for Myocardial Ischemia and Reperfusion Injury

The first‑in‑class discovery of cardioprotective activity for 2‑benzylbenzofuran O‑glycosides—demonstrated by significantly improved cardiomyocyte viability, ROS scavenging, and ATP restoration under hypoxia—creates a unique procurement rationale for cardiovascular drug‑discovery groups [3]. No other 2‑arylbenzofuran subclass has shown this phenotype, positioning the 2‑benzylbenzofuran scaffold as the exclusive chemotype for exploring this mechanism of action [3].

Fragment‑Based and Physicochemical Property‑Driven Library Design

The universal Lipinski compliance (zero violations), moderate aqueous solubility, and balanced rotatable‑bond profile across the 2‑benzylbenzofuran series make the scaffold an ideal fragment or core for property‑driven library synthesis [1]. Its structural decoupling of the two aromatic rings via the methylene spacer offers a tangible logP advantage over planar 2‑phenylbenzofuran analogs, directly supporting procurement for diversity‑oriented synthesis and fragment‑based drug discovery where physicochemical developability is a go/no‑go criterion [1].

Quote Request

Request a Quote for 2-Benzyl-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.